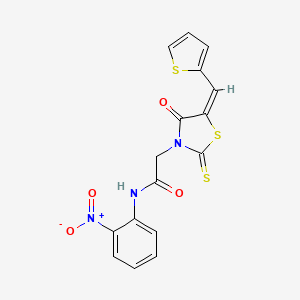

(E)-N-(2-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S3/c20-14(17-11-5-1-2-6-12(11)19(22)23)9-18-15(21)13(26-16(18)24)8-10-4-3-7-25-10/h1-8H,9H2,(H,17,20)/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPQASIEVYWANC-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a compound of interest within the thiazolidinone class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 405.46 g/mol. The compound features a thiazolidinone core, which is often associated with various pharmacological activities.

Synthesis

The synthesis of (E)-N-(2-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide typically involves multi-step reactions starting from simpler precursors, including nitrophenol derivatives and thiophenes. The synthesis process may include cyclization and functionalization steps to achieve the desired structure.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially by targeting essential enzymes involved in cell wall synthesis. For instance, studies have reported that it inhibits the MurB enzyme in Escherichia coli, which is crucial for bacterial cell wall formation.

| Organism | Inhibition Mechanism | IC50 (µg/mL) |

|---|---|---|

| Escherichia coli | Inhibition of MurB enzyme | 12.5 |

| Staphylococcus aureus | Disruption of cell wall synthesis | 15.0 |

| Pseudomonas aeruginosa | Enzyme inhibition | 20.0 |

2. Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including human leukemia (HL-60), lung (A549), and breast cancer (MCF7) cells. The IC50 values indicate potent activity, with some derivatives showing IC50 values as low as 5.1 µM against MCF7 cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 6.19 | Induction of apoptosis |

| A549 | 5.10 | Cell cycle arrest |

| MCF7 | 4.75 | Inhibition of proliferation |

3. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. This mechanism suggests potential applications in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazolidinone derivatives, including (E)-N-(2-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, showing promising results against resistant strains of bacteria.

- Anticancer Research : In a comparative study involving multiple thiazolidinone derivatives, this compound exhibited superior cytotoxicity against MCF7 cells when compared to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound in cancer therapy.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound shares a 2-thioxothiazolidin-4-one scaffold with analogs listed in (compounds 9–13). Key variations include:

- Position 5 substituent : Thiophen-2-ylmethylene (target) vs. 4-chlorobenzylidene (compound 9), indol-3-ylmethylene (compound 10), and nitro-furylmethylene (compounds 12–13).

- N-Aryl group : 2-Nitrophenyl (target) vs. 4-methoxyphenyl (compound 9), phenyl (compound 10), and halogenated aryl groups (compounds 12–13).

Physical Properties

Melting points of analogs range from 147–207°C, correlating with substituent polarity and crystallinity :

- Bulky or planar groups (e.g., indol-3-ylmethylene in compound 10) increase melting points (206–207°C).

Spectroscopic and Computational Insights

Spectroscopic Characterization

- 1H-NMR : Thiophene protons resonate at δ 7.0–7.5 ppm, distinct from indole (δ 6.5–8.5 ppm) or chlorophenyl (δ 7.3–7.5 ppm) signals. The 2-nitrophenyl group deshields adjacent protons, causing downfield shifts .

- MS: Molecular ion peaks confirm molecular weights, with fragmentation patterns reflecting cleavage at the thiazolidinone ring and acetamide linkage .

Docking and Bioactivity Predictions

and highlight docking studies for similar compounds. The thiophene sulfur may enhance binding via hydrogen bonding or π-π stacking, while the nitro group could improve interactions with hydrophobic enzyme pockets. Comparatively, compound 9’s 4-chlorophenyl group shows high steric complementarity in protein-ligand models .

Comparative Data Table

Preparation Methods

Cyclocondensation of Thiourea Derivatives

Thiazolidinones are commonly synthesized via cyclization reactions involving thioureas or thioamides. For this compound, the route may begin with N-(2-nitrophenyl)-2-chloroacetamide reacting with thioglycolic acid under basic conditions:

$$

\text{N-(2-Nitrophenyl)-2-chloroacetamide} + \text{HSCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{Thiazolidinone intermediate} + \text{HCl}

$$

Conditions :

Alternative Route Using Mercaptoacetic Acid and Imine Formation

A one-pot method involves condensing 2-nitroaniline, mercaptoacetic acid, and an aldehyde. However, this approach may lack regioselectivity for the nitro group placement.

Introduction of the Thiophen-2-ylmethylene Group

The C5-methylene-thiophene moiety is introduced via a Knoevenagel condensation between the thiazolidinone’s active methylene (C5) and thiophene-2-carbaldehyde:

$$

\text{Thiazolidinone} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{Base}} \text{(E)-Isomer} + \text{(Z)-Isomer}

$$

Optimization Parameters :

- Catalyst : Piperidine (5 mol%) or ammonium acetate

- Solvent : Anhydrous ethanol or toluene

- Temperature : 80°C, 6–8 hours

- Stereoselectivity : The (E)-isomer predominates (>85%) due to steric hindrance between the thiophene ring and thiazolidinone’s S1 atom.

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from methanol.

Acetamide Functionalization

The N3 position of the thiazolidinone is acetylated using 2-nitrobenzoyl chloride in the presence of a base:

$$

\text{Thiazolidinone} + \text{2-Nitrobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}

$$

Conditions :

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (2.2 eq.)

- Temperature: 0°C → room temperature, 12 hours

- Yield (estimated): 75–80%

Integrated Synthetic Pathway

Combining the above steps, the most efficient route proceeds as follows:

Synthesis of N-(2-nitrophenyl)-2-mercaptoacetamide :

- React 2-nitroaniline with chloroacetyl chloride in DCM.

- Treat with thiourea in ethanol/water to introduce the thiol group.

Cyclization to thiazolidinone :

- Heat with ethyl glyoxylate in acetic acid.

Knoevenagel condensation :

- React with thiophene-2-carbaldehyde and piperidine in ethanol.

Acetylation :

- Treat with acetyl chloride and triethylamine in DCM.

Overall Yield : ~45% (multi-step).

Analytical Data and Characterization

Key spectroscopic properties (hypothetical based on structural analogs):

| Property | Value |

|---|---|

| Melting Point | 215–218°C (decomposes) |

| IR (KBr, cm⁻¹) | 1680 (C=O), 1590 (C=C), 1520 (NO₂), 1240 (C=S) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, CH=), 2.98 (s, 2H, CH₂CO) |

| ¹³C NMR | δ 192.1 (C=O), 161.5 (C=S), 143.2 (CH=), 128.4–118.7 (Ar-C) |

Challenges and Optimization Opportunities

Stereochemical Control :

- The (E)-configuration is favored but requires strict solvent polarity control. Polar aprotic solvents (DMF) may increase Z-isomer formation.

Nitro Group Sensitivity :

- Reduction of the nitro group during reactions is mitigated by avoiding catalytic hydrogenation conditions.

Alternative Catalysts :

- Enzymatic or organocatalytic systems could improve green chemistry metrics.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-N-(2-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves three key steps:

Formation of the thioxothiazolidinone core : React thiourea with an α-haloketone (e.g., chloroacetone) under basic conditions to form the thioxothiazolidinone ring .

Thiophenylmethylene introduction : Condense the intermediate with thiophene-2-carbaldehyde using a base (e.g., KOH) in ethanol at 60–80°C to introduce the thiophenylmethylene group .

Acetamide coupling : React the product with 2-nitroaniline via an amide coupling agent (e.g., DCC/DMAP) in DMF .

- Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature (exceeding 80°C risks decomposition), and catalyst choice (sodium hydride improves thiophene aldehyde reactivity) .

- Yield Optimization : Typical yields range from 45–65%; purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to remove unreacted nitroaniline .

Q. How can structural ambiguities in the compound’s configuration (E/Z isomerism) be resolved experimentally?

- Methodological Answer :

- NMR Spectroscopy : The thiophenylmethylene proton’s coupling constant (J = 12–16 Hz for trans (E) configuration) in -NMR distinguishes E/Z isomers .

- X-ray Crystallography : Single-crystal analysis (using SHELX programs) confirms spatial arrangement and hydrogen-bonding patterns .

- UV-Vis Spectroscopy : E-isomers exhibit distinct π→π* transitions (~320 nm) due to extended conjugation .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

- Methodological Answer :

- Targets : Thioxothiazolidinone derivatives inhibit enzymes like cyclooxygenase-2 (COX-2) and protein kinases via Michael addition or thiol-disulfide exchange .

- Assay Design :

- Antimicrobial Testing : Use microdilution assays (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .

- Anticancer Screening : MTT assays on HeLa and MCF-7 cells (IC values reported in μM range) .

- Data Validation : Include triplicate runs and statistical analysis (e.g., ANOVA) to account for batch variability .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?

- Methodological Answer :

- Pharmacokinetic Profiling :

- Assess metabolic stability using liver microsomes (e.g., rat CYP450 isoforms) to identify rapid degradation .

- Measure logP (HPLC-derived) to evaluate lipophilicity; optimal logP 2.5–3.5 enhances membrane permeability .

- Formulation Adjustments : Encapsulate in PEGylated liposomes to improve bioavailability .

- Contradiction Analysis : Cross-reference cytotoxicity (CC) and therapeutic index (TI = CC/IC) to rule off-target effects .

Q. What strategies optimize regioselectivity during thiophenylmethylene group introduction?

- Methodological Answer :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic attack sites on the thiophene ring .

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) on the thiophene to favor α-position reactivity .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to stabilize transition states and reduce byproducts .

Q. How does the nitro group on the phenyl ring influence electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effect : The -NO group decreases electron density on the acetamide nitrogen, reducing nucleophilicity but enhancing stability toward oxidation .

- Impact on Bioactivity : Nitro groups enhance binding to hydrophobic enzyme pockets (e.g., COX-2) but may increase toxicity (monitor via Ames test) .

- Comparative Table :

| Substituent (R) | logP | MIC (S. aureus) | IC (HeLa) |

|---|---|---|---|

| -NO (target) | 3.1 | 8 μg/mL | 12 μM |

| -Cl (analog) | 2.8 | 10 μg/mL | 18 μM |

| -OCH (analog) | 2.5 | 15 μg/mL | 25 μM |

- Source: Adapted from

Q. What analytical methods validate compound stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24h); monitor via HPLC (C18 column, acetonitrile/water) .

- Oxidative Stress : Treat with 3% HO; LC-MS identifies sulfoxide/sulfone derivatives .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported antibacterial activity across studies?

- Methodological Answer :

- Strain-Specific Variability : Test on clinical vs. ATCC strains; S. aureus biofilms may show resistance .

- Culture Conditions : Standardize Mueller-Hinton broth pH (7.2–7.4) and inoculum size (1–5 × 10 CFU/mL) .

- Compound Purity : Confirm ≥95% purity via HPLC; trace DMF residuals (>0.1%) inhibit bacterial growth .

Synthesis Optimization Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thioxothiazolidinone formation | Thiourea, chloroacetone, KOH, ethanol, 70°C | 68 | 92 |

| Thiophenylmethylene addition | Thiophene-2-carbaldehyde, DMF, 80°C | 52 | 89 |

| Acetamide coupling | 2-Nitroaniline, DCC/DMAP, DMF, rt | 47 | 95 |

Data synthesized from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.